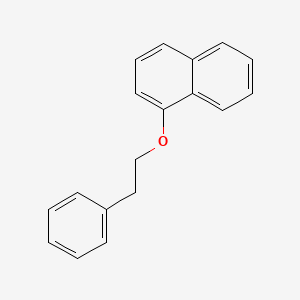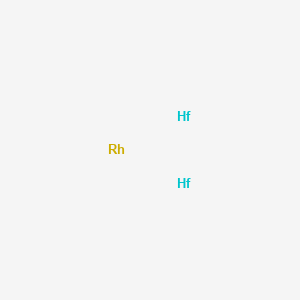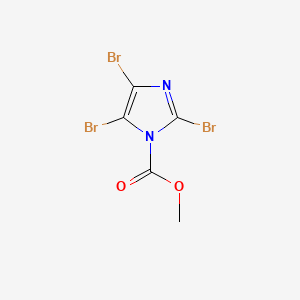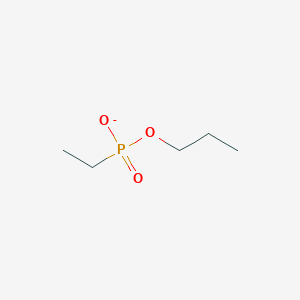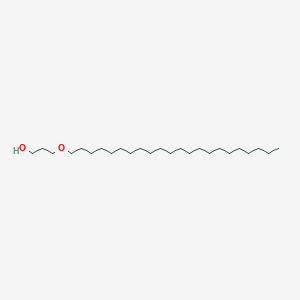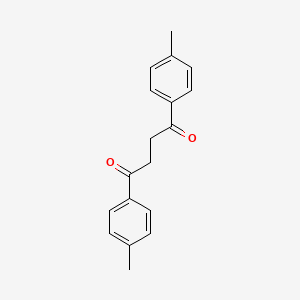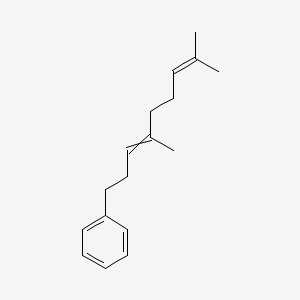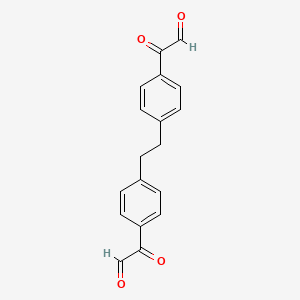
2,2'-(Ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde) is a chemical compound characterized by its unique structure, which includes two oxoacetaldehyde groups attached to an ethane-1,2-diyldibenzene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde) typically involves the reaction of ethane-1,2-diyldibenzene with oxoacetaldehyde under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxoacetaldehyde groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-(ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde) involves its interaction with specific molecular targets. The oxoacetaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: A diphenylacetylene derivative with aldehyde functional groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: A related compound with a similar ethane-1,2-diyl linkage but different substituents.
Uniqueness
2,2’-(Ethane-1,2-diyldibenzene-4,1-diyl)bis(oxoacetaldehyde) is unique due to its specific combination of oxoacetaldehyde groups and aromatic rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
13516-56-8 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-[4-[2-(4-oxaldehydoylphenyl)ethyl]phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C18H14O4/c19-11-17(21)15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)18(22)12-20/h3-12H,1-2H2 |
Clé InChI |
HIQAEPZKKYAGFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)C=O)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
